Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide
CAS No.: 438190-84-2
Cat. No.: VC18662109
Molecular Formula: C11H11N5O
Molecular Weight: 229.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438190-84-2 |
|---|---|
| Molecular Formula | C11H11N5O |
| Molecular Weight | 229.24 g/mol |
| IUPAC Name | 3-amino-6-phenylpyrazine-2-carbohydrazide |
| Standard InChI | InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17) |
| Standard InChI Key | WKUKEPJNMKNEKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Substitutions include:
-
An amino group (-NH₂) at position 3.
-
A phenyl group (-C₆H₅) at position 6.
-
A hydrazide moiety (-CONHNH₂) at position 2.
This arrangement confers both polar and nonpolar regions, enabling interactions with diverse biological targets. The hydrazide group enhances hydrogen-bonding capacity, critical for binding enzyme active sites.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 438190-84-2 |
| Molecular Formula | C₁₁H₁₁N₅O |
| Molecular Weight | 229.24 g/mol |
| IUPAC Name | 3-Amino-6-phenylpyrazine-2-carbohydrazide |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a two-step process:
-
Esterification: 3-Amino-6-phenylpyrazine-2-carboxylic acid is reacted with ethanol in the presence of concentrated sulfuric acid to form the corresponding ethyl ester .
-
Hydrazide Formation: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate (NH₂NH₂·H₂O) under reflux in ethanol or methanol .
Reaction Conditions:
-
Temperature: 70–80°C (reflux).
-
Duration: 4–6 hours.
Key Reaction:
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems mitigate risks associated with handling hydrazine, a toxic reagent.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to first-line antibiotics like ampicillin.
Mechanism of Action:
-
Enzyme Inhibition: Binds to microbial dihydrofolate reductase (DHFR), disrupting folate synthesis.
-
Cell Membrane Disruption: Hydrophobic phenyl group integrates into lipid bilayers, causing leakage.
Research Advancements
Structure-Activity Relationship (SAR) Studies
Modifications to the hydrazide and phenyl groups have been explored:
-
Hydrazide Derivatives: Replacement with thiosemicarbazide enhances metal-chelating capacity, improving anticancer activity .
-
Phenyl Substitutions: Electron-withdrawing groups (e.g., -NO₂) at the para position increase antibacterial potency by 40%.
Computational Modeling
Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) for Mycobacterium tuberculosis enoyl-ACP reductase, a target for antitubercular drugs.
Applications and Future Directions
Therapeutic Development
-
Antimicrobial Agents: Derivatives are under investigation as alternatives to β-lactam antibiotics.
-
Anticancer Drug Candidates: Nanoformulations (e.g., liposomal encapsulation) are being tested to improve bioavailability.
Challenges and Opportunities
-
Toxicity: Hydrazide derivatives may exhibit hepatotoxicity at high doses, necessitating structural optimization.
-
Synergistic Combinations: Co-administration with existing drugs (e.g., cisplatin) could enhance efficacy while reducing resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume